molecular formula C16H12N2O2 B7830347 3-(4-Methylphenyl)cinnoline-4-carboxylic acid

3-(4-Methylphenyl)cinnoline-4-carboxylic acid

Cat. No. B7830347
M. Wt: 264.28 g/mol
InChI Key: UROKMPXZTGKNSC-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)cinnoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Analysis

3-(4-Methylphenyl)cinnoline-4-carboxylic acid (CN4C) has been the subject of detailed molecular structure analysis and theoretical investigations. The molecular geometry, nonlinear optical (NLO) properties, and first-order hyperpolarizability (βtot) of CN4C have been calculated using density functional theory. These studies reveal insights into the molecule's stability, charge delocalization, and potential applications in materials science due to its significant hyperpolarizability and related properties (Sindhu et al., 2017).

Synthetic Applications

In synthetic chemistry, CN4C serves as a crucial building block for various heterocyclic compounds. It has been involved in reactions leading to the formation of diverse and functionalized heterocyclic structures. For instance, CN4C derivatives have been synthesized through various synthetic routes, involving intramolecular cyclization and coupling reactions, showcasing the compound's versatility in synthetic organic chemistry. These synthetic routes provide access to cinnoline derivatives with potential pharmacological activities and materials science applications (Zinchenko et al., 2009), (Galenko et al., 2016).

Advanced Catalysis and Chemical Transformations

CN4C and its derivatives have been utilized in advanced catalysis, leading to highly stereoselective and enantioselective reactions. For example, isothiourea-catalyzed cycloadditions involving CN4C derivatives have resulted in the formation of complex molecules with multiple stereocenters, highlighting the compound's role in facilitating intricate chemical transformations (Zi‐Jing Zhang & Jin Song, 2018).

properties

IUPAC Name

3-(4-methylphenyl)cinnoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10-6-8-11(9-7-10)15-14(16(19)20)12-4-2-3-5-13(12)17-18-15/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROKMPXZTGKNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)cinnoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylphenyl)cinnoline-4-carboxylic acid
Reactant of Route 2
3-(4-Methylphenyl)cinnoline-4-carboxylic acid
Reactant of Route 3
3-(4-Methylphenyl)cinnoline-4-carboxylic acid
Reactant of Route 4
3-(4-Methylphenyl)cinnoline-4-carboxylic acid
Reactant of Route 5
3-(4-Methylphenyl)cinnoline-4-carboxylic acid
Reactant of Route 6
3-(4-Methylphenyl)cinnoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.